Antiproliferative Potency of Carvomenthol–Platinum(II) Conjugates vs. Cisplatin in Melanoma Cells
The propane-1,2-diyl-spacered conjugate of (-)-carvomenthol with a diaminedichloridoplatinum(II) complex (1h(2')) inhibited growth of human 518A2 melanoma cells with an IC₅₀ < 4 µM, a value ten times smaller than that of cisplatin (IC₅₀ ~ 40 µM in the same assay) [1]. The (-)-menthol conjugate (1a(2')) and (+)-neomenthol conjugate (1b(2')) also achieved IC₅₀ < 4 µM, demonstrating that the carvomenthol scaffold delivers platinum-complex potency equivalent to the menthol scaffold while offering a structurally distinct terpene shuttle [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) in human melanoma 518A2 cells |
|---|---|
| Target Compound Data | IC₅₀ < 4 µM (as propane-1,2-diyl-spacered Pt(II) conjugate 1h(2')) |
| Comparator Or Baseline | Cisplatin: IC₅₀ ~ 40 µM; (-)-Menthol conjugate (1a(2')): IC₅₀ < 4 µM; (+)-Neomenthol conjugate (1b(2')): IC₅₀ < 4 µM |
| Quantified Difference | Carvomenthol conjugate is ~10× more potent than cisplatin; equipotent to menthol and neomenthol conjugates |
| Conditions | Human 518A2 melanoma cell line; conjugate synthesized via propane-1,2-diyl spacer to [6-(aminomethyl)nicotinate]dichloridoplatinum(II) complex |
Why This Matters
For medicinal chemists exploring terpene-based platinum drug delivery, (-)-carvomenthol provides a stereochemically distinct, non-menthol scaffold that delivers cisplatin-surpassing potency without requiring menthol-derived starting materials, offering IP differentiation and alternative synthetic pathways.
- [1] Bernhardt, G.; Biersack, B.; Schobert, R.; et al. Terpene Conjugates of Diaminedichloridoplatinum(II) Complexes: Antiproliferative Effects in HL-60 Leukemia, 518A2 Melanoma, and HT-29 Colon Cancer Cells. Chem. Biodivers. 2008, 5 (8), 1645–1659. View Source
